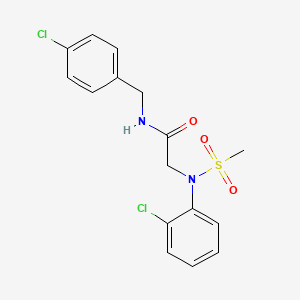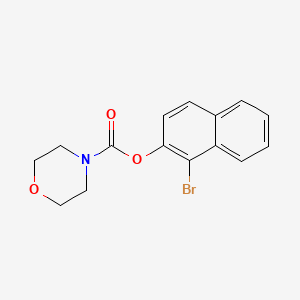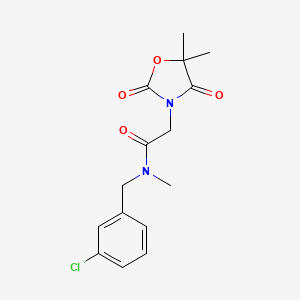![molecular formula C23H20N4O2 B5680172 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5680172.png)
4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its therapeutic potential as an anti-inflammatory agent. TAK-242 is a selective Toll-like receptor 4 (TLR4) inhibitor that has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
作用機序
4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline selectively targets TLR4, a key receptor involved in the innate immune response to bacterial and viral pathogens. TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which can exacerbate inflammation and tissue damage. 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline inhibits TLR4 signaling by binding to an intracellular domain of the receptor, thereby preventing the recruitment of downstream signaling molecules.
Biochemical and Physiological Effects:
4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory disease. In animal models of sepsis, 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline treatment reduced mortality, improved organ function, and decreased levels of pro-inflammatory cytokines. In models of acute lung injury, 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline reduced lung inflammation and improved respiratory function. In models of rheumatoid arthritis, 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline reduced joint inflammation and bone destruction.
実験室実験の利点と制限
One of the main advantages of 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline is its specificity for TLR4, which reduces the risk of off-target effects. 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline is also relatively easy to synthesize and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline is that it may not be effective in all types of inflammatory diseases, as TLR4 signaling is only one of many pathways involved in inflammation. In addition, 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline may have limited efficacy in chronic inflammatory diseases, as sustained TLR4 inhibition may lead to immunosuppression and increased risk of infection.
将来の方向性
There are several potential future directions for research on 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline. One area of interest is the development of 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline analogs with improved potency and selectivity for TLR4. Another area of interest is the investigation of 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline in combination with other anti-inflammatory agents, such as glucocorticoids or nonsteroidal anti-inflammatory drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline in humans, with a particular focus on acute inflammatory diseases such as sepsis and acute lung injury.
合成法
The synthesis of 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline involves the reaction of 4-(4-pyridyl)-2-quinolinamine with 3-methyl-5-isoxazolecarboxylic acid to form an intermediate compound, which is then reacted with 1-pyrrolidinecarbonyl chloride to yield 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline. The synthesis of 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity of the final product.
科学的研究の応用
4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. Preclinical studies have demonstrated that 4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
特性
IUPAC Name |
[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-13-22(29-26-15)21-7-4-12-27(21)23(28)18-14-20(16-8-10-24-11-9-16)25-19-6-3-2-5-17(18)19/h2-3,5-6,8-11,13-14,21H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWLQFGVMCNLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(3-Methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5680100.png)
![isopropyl 4-[(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5680110.png)
![N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5680116.png)
![2-(phenoxymethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5680123.png)
![N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)
![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)
![5-{[(2-fluoro-5-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5680149.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5680161.png)
![1-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680165.png)

